TRPV1 Antagonist Potency Inferable from Class-Level SAR: CF3-Pyridine vs. Non-CF3 Analogs
While direct TRPV1 pIC50 data for the target compound are not publicly disclosed, class-level SAR from the pyrrolidinyl urea series indicates that the 5-trifluoromethyl substituent on the pyridine ring confers a >10-fold improvement in TRPV1 binding affinity compared to the non-fluorinated pyridine analogs [1]. SB-705498, which shares the same trifluoromethylpyridine core, exhibits a pKi of 7.6 for human TRPV1 (IC50 = 3 nM for capsaicin-mediated activation) [2]; the des-CF3 analog (CAS 1795458-33-1) is expected to exhibit significantly reduced potency based on matched molecular pair analysis across this chemotype .
| Evidence Dimension | TRPV1 binding affinity dependence on 5-CF3-pyridine |
|---|---|
| Target Compound Data | Predicted pKi range: 7.0-7.6 (inferred from SB-705498 SAR) |
| Comparator Or Baseline | SB-705498: pKi = 7.6 (human TRPV1, FLIPR assay); Des-CF3 analog (CAS 1795458-33-1): predicted pKi < 6.5 |
| Quantified Difference | Estimated ≥10-fold potency enhancement conferred by CF3 group |
| Conditions | FLIPR Ca²⁺ assay, human TRPV1 recombinant expression system |
Why This Matters
Procurement of the CF3-containing analog ensures consistency with the potency range observed for advanced leads in this chemotype, avoiding the substantial loss of activity expected for non-fluorinated variants.
- [1] Rami HK, et al. Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development. Bioorg Med Chem Lett. 2006;16(12):3287-3291. View Source
- [2] Gunthorpe MJ, et al. JPET. 2007;321(3):1183-1192. View Source
